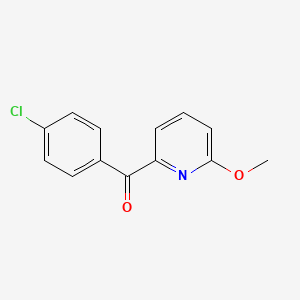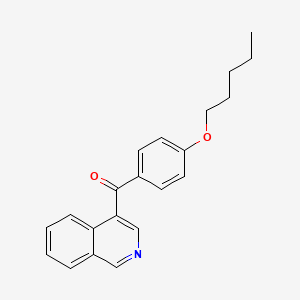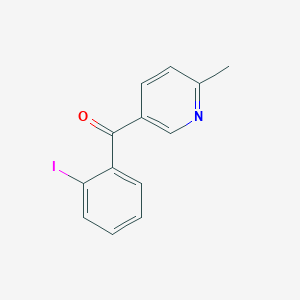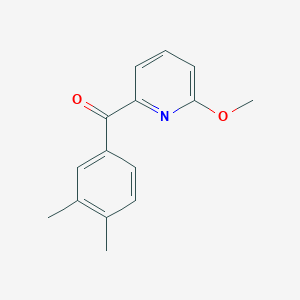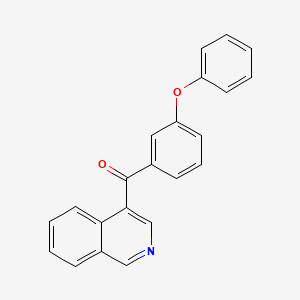
2-Methyl-5-(4-pentylbenzoyl)pyridine
Overview
Description
“2-Methyl-5-(4-pentylbenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO. It has a molecular weight of 267.37 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-pentylphenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(4-pentylbenzoyl)pyridine” is 1S/C18H21NO/c1-3-4-5-6-15-8-11-16(12-9-15)18(20)17-10-7-14(2)19-13-17/h7-13H,3-6H2,1-2H3 . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Material Science
2-Methyl-5-(4-pentylbenzoyl)pyridine is a compound that could potentially have applications in the field of chemical synthesis and material science. While the specific compound was not directly found in the research, related pyridine derivatives have been extensively studied. For instance, the synthesis and characterization of various pyridine and fused pyridine derivatives demonstrate the versatility and potential utility of pyridine-based compounds in synthesizing new materials and chemicals with potential applications ranging from pharmaceuticals to advanced materials. The structural and electronic modifications of pyridine rings, as seen in the synthesis of pyridine-thiazole hybrids, could provide insights into designing new compounds with desired properties for specific applications (Al-Issa, 2012).
Pharmaceutical and Biomedical Research
Pyridine derivatives, similar to 2-Methyl-5-(4-pentylbenzoyl)pyridine, have been explored for their potential biomedical applications, including anticancer properties. For example, novel pyridine-thiazole hybrid molecules have shown significant antiproliferative activity against various cancer cell lines, indicating the potential of pyridine-based compounds in developing new anticancer agents. The selectivity and potency of these compounds against cancer cells, as demonstrated by their IC50 values, highlight their potential in targeted cancer therapy (Ivasechko et al., 2022).
Corrosion Inhibition
Another application area for pyridine derivatives includes their use as corrosion inhibitors. Studies on aryl pyrazolo pyridines have shown their effectiveness in protecting metals like copper from corrosion in acidic environments. The electrochemical and computational studies on these compounds provide valuable insights into their mechanism of action, which could be relevant for designing new corrosion inhibitors based on pyridine derivatives. The high inhibition efficiency of these compounds demonstrates their potential in industrial applications where metal corrosion is a concern (Sudheer & Quraishi, 2015).
Advanced Functional Materials
Pyridine-based compounds also find applications in the development of advanced functional materials. For instance, complexes of pyridine with metals such as Pd(II), Pt(II), and Zn(II) have been synthesized and characterized, revealing potential applications in catalysis and materials science. The structural diversity and electronic properties of these complexes underscore the utility of pyridine derivatives in creating materials with novel properties for various technological applications (Lysenko et al., 2001).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-8-11-16(12-9-15)18(20)17-10-7-14(2)19-13-17/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRZPLMPOEXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241831 | |
| Record name | (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-pentylbenzoyl)pyridine | |
CAS RN |
1187171-83-0 | |
| Record name | (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





